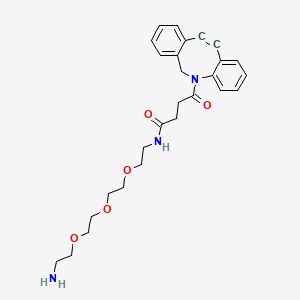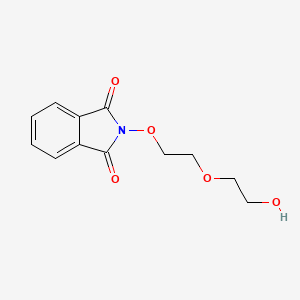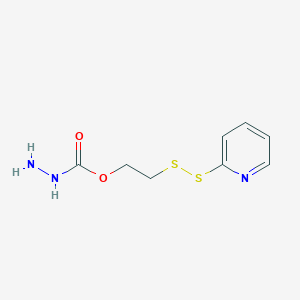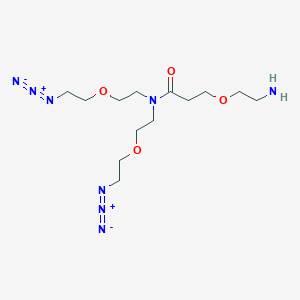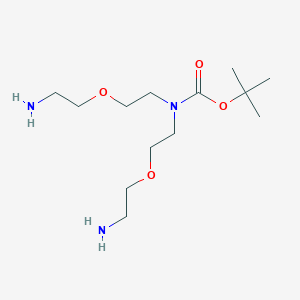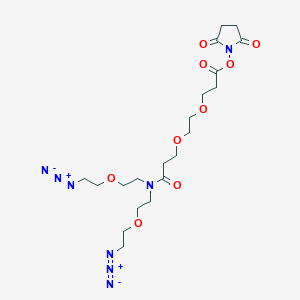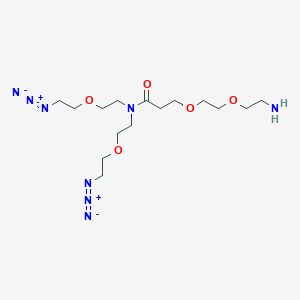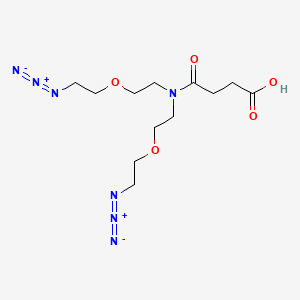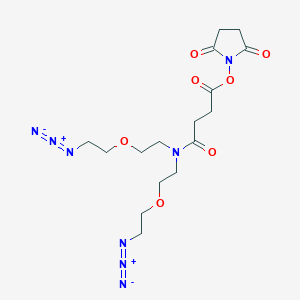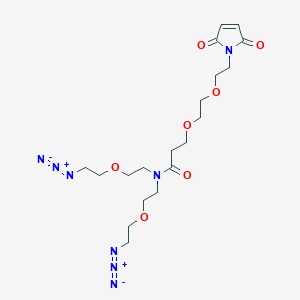
N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide: is a multifunctional compound that combines polyethylene glycol (PEG) chains with azide and maleimide functional groups. This compound is particularly valuable in bioconjugation and click chemistry due to its ability to form stable linkages with various biomolecules. The presence of PEG chains enhances its solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide typically involves several steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with PEG chains. This is usually achieved through nucleophilic substitution reactions where PEG chains are attached to the amine group.
Maleimide Functionalization: The final step involves the reaction of the azide-functionalized PEG intermediate with maleimide. This step is typically performed under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification: The product is purified using techniques such as chromatography and crystallization to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide undergoes several types of chemical reactions:
Click Chemistry: The azide groups participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form stable triazole linkages.
Michael Addition: The maleimide group can undergo Michael addition reactions with thiols, forming stable thioether bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition reaction between azides and alkynes.
Michael Addition: Thiol-containing compounds are used as reagents, and the reaction is typically carried out under mild, aqueous conditions.
Major Products Formed
Triazole Linkages: From click chemistry reactions.
Thioether Bonds: From Michael addition reactions.
Scientific Research Applications
N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide has a wide range of applications in scientific research:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids, enhancing their stability and functionality.
Drug Delivery: The PEG chains improve solubility and reduce immunogenicity, making it suitable for drug delivery systems.
Diagnostics: Employed in the development of diagnostic assays and imaging agents due to its ability to form stable conjugates with various probes.
Material Science: Used in the synthesis of hydrogels and other polymeric materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide involves:
Bioconjugation: The azide and maleimide groups react with complementary functional groups on biomolecules, forming stable covalent bonds.
PEGylation: The PEG chains enhance solubility and reduce immunogenicity, facilitating the delivery and stability of conjugated biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(PEG1-azide)-N-amido-PEG1-amine
- N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide
Uniqueness
N,N-Bis(PEG1-azide)-N-amido-PEG2-maleimide is unique due to its combination of azide and maleimide functional groups, which allows for versatile bioconjugation strategies. The presence of PEG chains further enhances its solubility and biocompatibility, making it more suitable for biomedical applications compared to similar compounds.
This compound’s ability to participate in both click chemistry and Michael addition reactions provides a dual functionality that is not commonly found in other PEGylated compounds, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
N,N-bis[2-(2-azidoethoxy)ethyl]-3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N8O7/c20-24-22-4-10-32-12-6-26(7-13-33-11-5-23-25-21)17(28)3-9-31-15-16-34-14-8-27-18(29)1-2-19(27)30/h1-2H,3-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEWPOSBIYSZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116124.png)
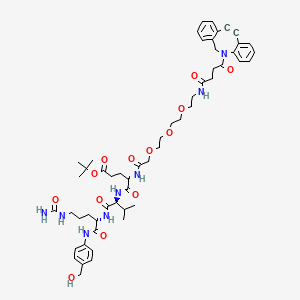
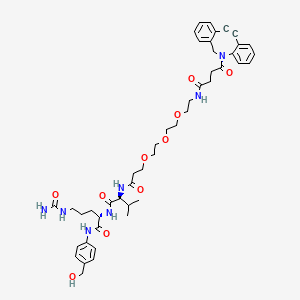
![2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B8116155.png)
